N-benzyl-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
Description
N-benzyl-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide (CAS: 1219585-22-4; molecular formula: C₂₀H₂₁N₃O₂S) is a thiazole-based carboxamide derivative featuring a benzyl group at the N-position, a 4-methyl substitution on the thiazole ring, and a 2-methoxyethylamino moiety at position 2 . Thiazole carboxamides are known for their diverse pharmacological activities, including kinase inhibition, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
N-benzyl-2-(2-methoxyethylamino)-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11-13(21-15(18-11)16-8-9-20-2)14(19)17-10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNJLORDROKJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCOC)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Methoxyethylamino Group: This step involves the reaction of the thiazole intermediate with 2-methoxyethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-benzyl-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
(a) Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides
These analogs (e.g., compounds [3a–s] in ) replace the benzyl and 2-methoxyethylamino groups with pyridinyl rings and varied amines. Synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate with amines, similar to the target compound’s amide formation step. The pyridinyl group enhances π-π stacking in kinase inhibitors, while the target compound’s benzyl group may improve lipophilicity for membrane penetration .
(b) Dasatinib (BMS-354825)
Dasatinib, a thiazole carboxamide kinase inhibitor, features a 2-chloro-6-methylphenyl group and a pyrimidine-piperazinyl substituent. Its synthesis involves sulfur-directed lithiation and nucleophilic coupling, differing from the target compound’s amine coupling approach. The methoxyethyl group in the target compound may reduce metabolic degradation compared to Dasatinib’s hydroxyl-ethyl-piperazine .
(c) Thiadiazole Derivatives (e.g., N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine)
Thiadiazoles differ by replacing the thiazole’s sulfur with an additional nitrogen. However, thiadiazoles often exhibit lower solubility than thiazoles due to reduced hydrogen-bonding capacity .
Key Findings:
- Methoxyethyl Group: Present in both the target compound and boronic acid inhibitors (), this group enhances solubility and may contribute to HDAC inhibition at low concentrations (1 µM). However, its placement on a thiazole vs. a phenoxy chain () could alter target specificity .
- Benzyl vs.
- Thiazole vs. Thiadiazole : Thiadiazoles () show broader antifungal activity but lower metabolic stability than thiazoles due to increased electronegativity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
